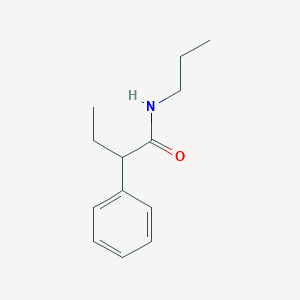

2-phenyl-N-propylbutanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.3 g/mol |

IUPAC Name |

2-phenyl-N-propylbutanamide |

InChI |

InChI=1S/C13H19NO/c1-3-10-14-13(15)12(4-2)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,14,15) |

InChI Key |

QOKXKNXYKXZFPD-UHFFFAOYSA-N |

SMILES |

CCCNC(=O)C(CC)C1=CC=CC=C1 |

Canonical SMILES |

CCCNC(=O)C(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Phenyl N Propylbutanamide and Its Analogs

Established Synthetic Routes for Amide Bond Formation

The creation of the amide linkage between 2-phenylbutanoic acid and n-propylamine is a critical step in the synthesis of 2-phenyl-N-propylbutanamide. Several well-established methods are routinely employed for this purpose, each with its own set of reagents and reaction conditions.

Acyl Halide Reactions and Amidation Reagents

A common strategy for activating a carboxylic acid is to convert it into a more electrophilic acyl halide, typically an acyl chloride. fishersci.co.uk This is often achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The resulting acyl chloride is highly reactive towards nucleophilic attack by an amine. chegg.com The reaction, often referred to as the Schotten-Baumann reaction, proceeds readily, usually at room temperature in an aprotic solvent with a base to neutralize the HCl byproduct. mychemblog.comfishersci.co.uk

The general mechanism involves the addition of the amine to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to yield the amide. savemyexams.com Two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base are typically required to drive the reaction to completion. libretexts.org

Carbodiimide-Mediated Couplings (e.g., DCC, EDC/HOAt, HATU/NMM)

Carbodiimides are a class of reagents that facilitate amide bond formation by activating the carboxylic acid in situ. orgoreview.comchemistrysteps.com Common examples include N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukchemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk The amine then attacks this intermediate to form the amide, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct. libretexts.org

To enhance coupling efficiency and minimize side reactions like racemization, additives are often used in conjunction with carbodiimides. bachem.com 1-Hydroxy-7-azabenzotriazole (HOAt) is a particularly effective additive, often used with EDC. nih.govluxembourg-bio.com The EDC/HOAt system is known for its high conversion rates across a variety of substrates. nih.gov

Another powerful coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is used with a base like N-methylmorpholine (NMM). bachem.comwikipedia.orgnih.gov HATU is known for its high coupling efficiencies and fast reaction rates, making it suitable even for challenging couplings. wikipedia.org The reaction proceeds through the formation of an OAt-active ester, which is then readily attacked by the amine. wikipedia.org

| Coupling Reagent/System | Additive/Base | Key Features |

| DCC | - | A widely used carbodiimide coupling agent. orgoreview.comlibretexts.org |

| EDC | HOBt or HOAt | Water-soluble carbodiimide, byproduct is easily removed. nih.govnih.govcommonorganicchemistry.com |

| HATU | NMM or DIPEA | Highly efficient, fast reaction rates, suitable for difficult couplings. mychemblog.comwikipedia.orgnih.gov |

Novel Amidation Catalysis and Reagents (e.g., Borate (B1201080) Ester Mediated)

In the quest for more sustainable and efficient amidation methods, novel catalytic systems have been developed. One promising approach involves the use of borate esters as catalysts. nih.govresearchgate.net These catalysts, such as B(OCH₂CF₃)₃, have shown high reactivity and a broad substrate scope, including the synthesis of pharmaceutically relevant compounds. thieme.de

This catalytic method offers several advantages, including the use of a simple, commercially available catalyst and high reaction efficiency. nih.gov The reactions can often be performed on a large scale, and the products can be isolated through simple workup procedures. nih.govrsc.org The proposed mechanism involves the borate ester mediating the amidation reaction, although achieving effective catalytic turnover was an initial challenge. nih.gov The development of borate ester catalysts that are highly reactive with a range of challenging carboxylic acid and amine pairs represents a significant advancement in amide synthesis. rsc.orgchemrxiv.org

Approaches to Alpha-Substituted Butanamide Synthesis

Modifications to the core structure of this compound can be achieved through various synthetic strategies, allowing for the exploration of structure-activity relationships.

Alkylation Strategies at the Alpha-Carbon

The alpha-carbon of the butanamide, the carbon atom adjacent to the carbonyl group, can be a site for introducing further substituents. Alkylation at this position is typically achieved by first generating an enolate ion. pressbooks.publibretexts.org This is accomplished by treating the butanamide with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). pressbooks.pubyoutube.com The resulting enolate is a potent nucleophile that can react with an alkyl halide in an SN2-type reaction to form a new carbon-carbon bond at the alpha-position. pressbooks.publibretexts.org

The choice of base and reaction conditions can be crucial, especially for unsymmetrical ketones where kinetic and thermodynamic enolates can be formed. pressbooks.publibretexts.org For butanamides with a single alpha-carbon bearing protons, this regioselectivity is not a concern. The reaction works best with primary alkyl halides to avoid competing elimination reactions. libretexts.org

Functionalization of the Phenyl Moiety

The phenyl ring of this compound offers another handle for structural modification. Various electrophilic aromatic substitution reactions can be employed to introduce functional groups onto the phenyl ring. For instance, Friedel-Crafts acylation can introduce an acyl group. libretexts.org

Furthermore, the introduction of substituents on the phenyl ring can be achieved during the synthesis by starting with a substituted phenylacetic acid derivative. For example, studies on related compounds have shown that functional groups like nitro (NO₂) and cyano (CN) can be present on the phenyl ring, leading to analogs with retained biological activity. nih.gov The specific position of substitution on the phenyl ring can significantly impact the properties of the resulting molecule. nih.gov

Derivatization Strategies for Structural Modification

The amide nitrogen of this compound and its analogs serves as a key handle for introducing a wide variety of substituents, thereby influencing the molecule's physicochemical and biological properties. Common strategies for N-substituent modification involve the synthesis of amide analogs from a common carboxylic acid precursor or the direct modification of a pre-existing amide.

A general and widely employed method for creating a library of N-substituted amides is the coupling of a carboxylic acid, such as 2-phenylbutanoic acid, with a diverse range of primary or secondary amines. This reaction is typically facilitated by a coupling agent. For instance, the synthesis of 4-(2-amino-1H-imidazol-5-yl)-N-propylbutanamide hydrochloride was achieved by reacting the corresponding carboxylic acid with propylamine (B44156) in the presence of a coupling agent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and a base such as triethylamine. nih.gov This versatile approach allows for the introduction of various alkyl, aryl, and functionalized groups at the amide nitrogen.

The following table illustrates the synthesis of various N-substituted butanamide analogs from a carboxylic acid precursor, highlighting the diversity of amines that can be employed.

| Precursor Acid | Amine | Coupling Agent/Conditions | Product | Reference |

| 4-(2-amino-1H-imidazol-5-yl)butanoic acid | Propylamine | HBTU, Triethylamine, DCM | 4-(2-amino-1H-imidazol-5-yl)-N-propylbutanamide hydrochloride | nih.gov |

| 4-(2-amino-1H-imidazol-5-yl)butanoic acid | 1-Ethylpropylamine | HBTU, Triethylamine, DCM | 4-(2-amino-1H-imidazol-5-yl)-N-(pentan-3-yl)butanamide hydrochloride | nih.gov |

| 4-(2-amino-1H-imidazol-5-yl)butanoic acid | 1-(4-hexylphenyl)heptylamine | HBTU, Triethylamine, DCM | 4-(2-amino-1H-imidazol-5-yl)-N-(1-(4-hexylphenyl)heptyl)butanamide | nih.gov |

Furthermore, modifications can be made to existing N-substituted analogs. For example, in the synthesis of ethambutol (B1671381) analogs, N,N'-diisopropylethylenediamine can be seen as a scaffold where the N-alkyl substituents can be varied. chula.ac.th While not a direct modification of this compound, the principles of varying N-alkyl groups are transferable.

Another example of N-substituent modification involves the synthesis of N-{[(2,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-4-phenyl-N-propylbutanamide, where a more complex substituent is attached to the nitrogen atom of a butanamide backbone. rsc.org Similarly, N-(2-hydroxyethyl)-4-phenyl-N-propylbutanamide represents the introduction of a functionalized alkyl group on the nitrogen.

The table below showcases examples of N-substituted butanamide analogs with diverse functionalities.

| Compound Name | N-Substituent | Reference |

| N-phenyl-N-propylbutanamide | Phenyl | |

| N-(2-hydroxyethyl)-4-phenyl-N-propylbutanamide | 2-hydroxyethyl | |

| N-{[(2,4-dichlorophenyl)carbamoyl]methyl}-4-oxo-4-phenyl-N-propylbutanamide | [(2,4-dichlorophenyl)carbamoyl]methyl | rsc.org |

The α-carbon of this compound is another key site for structural modification. Elaboration of the side chain at this position can significantly impact the molecule's conformation and interactions with biological targets. The primary method for achieving this is through the generation of an enolate at the α-carbon, followed by reaction with an electrophile.

The acidity of the α-hydrogen allows for its removal by a strong, non-nucleophilic base to form a nucleophilic enolate. A commonly used base for this purpose is lithium diisopropylamide (LDA). nih.gov The resulting enolate can then react with various electrophiles in an SN2-type reaction to introduce new substituents at the α-carbon. nih.gov This method is effective for introducing alkyl groups, and the choice of the alkylating agent (e.g., alkyl halides) determines the nature of the elaborated side chain. nih.gov

A study on the synthesis of geminal dialkyl derivatives of N-substituted pantothenamides demonstrated a sequential double alkylation of (R)-diethyl malate. nih.gov This was achieved by generating a lithium dianion with LDA, followed by alkylation with electrophiles like methyl iodide or propyl iodide. nih.gov Although this example involves a malonate derivative, the principle of α-alkylation is directly applicable to 2-phenylbutanamide systems.

The following table provides examples of α-alkylation on related carbonyl compounds, illustrating the general strategy for side chain elaboration.

| Carbonyl Precursor | Base | Electrophile | Product | Reference |

| (R)-diethyl malate | LDA (2 equiv.) | Methyl iodide | (2S,3R)-diethyl 3-hydroxy-2-methylsuccinate (after reduction) | nih.gov |

| (R)-diethyl malate | LDA (2 equiv.) | Propyl iodide | Diethyl 2-hydroxy-3-propylsuccinate (after reduction) | nih.gov |

| (R)-diethyl malate | LDA (2 equiv.) | Allyl bromide | Diethyl 2-allyl-3-hydroxysuccinate (after reduction) | nih.gov |

Furthermore, a direct α-amination of N,N-dimethyl-4-phenylbutanamide has been reported. nih.gov This transformation involves the activation of the amide with triflic anhydride (B1165640) (Tf₂O) and 2-iodopyridine (B156620) to form a keteniminium ion, which then reacts with tert-butanesulfinamide to install an amino group at the α-position. nih.gov This method provides a route to α-amino amide derivatives, significantly expanding the structural diversity achievable from a simple butanamide precursor.

Stereochemical Investigations of 2 Phenyl N Propylbutanamide

Enantioselective and Diastereoselective Synthesis Approaches

The synthesis of specific stereoisomers of 2-phenyl-N-propylbutanamide requires precise control over the formation of its chiral center. Enantioselective and diastereoselective synthesis strategies are employed to achieve this, often utilizing chiral auxiliaries, catalysts, or stereodivergent methods.

Chiral Auxiliaries and Catalysts in Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. In the synthesis of chiral amides, a chiral amine can be reacted with a carboxylic acid derivative to form a diastereomeric mixture of amides, which can then be separated. While specific examples for this compound are not extensively detailed in the provided results, the general principle involves the use of a chiral amine or a chiral acid derivative to introduce stereoselectivity.

The use of chiral catalysts is another powerful strategy. For instance, a new chiral (Rs)-2-phenyl-2-propyl sulfinamide has been designed and synthesized. nih.gov Its derived aldimines and ketimines have been used in asymmetric addition reactions with allylmagnesium bromide, yielding homoallylic amines with high yields and excellent diastereoselectivity (up to >99% de). nih.gov This approach, termed Group-Assisted Purification (GAP) chemistry, allows for the purification of the final products by simple washing, avoiding traditional chromatographic methods. nih.govnih.gov

Chiral Purity Determination Methods for Research

Once a chiral compound like this compound is synthesized, it is essential to determine its enantiomeric purity, often expressed as enantiomeric excess (ee). This is crucial for understanding its properties and for applications where a specific stereoisomer is desired.

Advanced Chromatographic Techniques for Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and powerful technique for separating enantiomers and determining their ratio. uma.esrsc.org The choice of the chiral column and the mobile phase is critical for achieving good separation. For instance, the enantiomeric excess of (S,E)-3-(hydroxyimino)-2-phenyl-N-propylbutanamide was determined to be 94% by chiral HPLC analysis. rsc.org In some cases, derivatization of the analyte is performed prior to HPLC analysis to improve separation and detection. ucl.ac.uk Gas chromatography (GC) with a chiral column can also be employed for the determination of enantiomeric excess. rsc.org

Table 1: Examples of Chromatographic Conditions for Chiral Separations

| Compound | Chromatographic Method | Column | Mobile Phase/Conditions | Retention Times (min) | Reference |

| (S,E)-3-(Hydroxyimino)-2-phenyl-N-propylbutanamide | Chiral HPLC | Not specified | Not specified | Not specified | rsc.org |

| (R)-1,1,1-trichloro-3-phenylpropan-2-ol | Chiral GC | CP-cyclodextrin-β-2,3,6-M-19 | T = 160 °C, P = 15 psi (H2 gas) | (S)-isomer 52.0, (R)-isomer 53.6 | rsc.org |

| Amides 5j and 7 | Chiral HPLC | Chiralcel OD-1 for 5j, Chiralcel OD-H for 7 | 5j: n-Hex/i-PrOH (9/1); 7: n-Hex/PrOH (80/20) | 5j: Rt(S) = 23.58; 7: Rt(R) = 7.86 | rsc.org |

Spectroscopic Methods for Enantiomeric Ratio (e.g., Chiral NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral solvating agents or chiral shift reagents, is a valuable tool for determining the enantiomeric ratio of chiral compounds. google.com Chiral shift reagents, such as lanthanide complexes, can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification by integration. google.com For example, tris[3-(trifluoromethylhydroxymethylene)-d-camphorato]europium (III) has been used as a chiral shift reagent for the direct determination of enantiomeric compositions. google.com

Another NMR-based method involves the use of chiral derivatizing agents (CDAs). beilstein-journals.org The chiral compound is reacted with a CDA to form diastereomers, which will have distinct NMR spectra, allowing for the determination of the original enantiomeric ratio. A novel method for determining the enantiomeric purity of chiral amines has been developed using an aldehyde derived from lactic acid, which allows for determination by NMR, circumventing the need for chiral HPLC. ucl.ac.uk

Table 2: NMR Methods for Enantiomeric Ratio Determination

| Method | Reagent/Technique | Principle | Application Example | Reference |

| Chiral Shift Reagent | (R)-(−)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Induces chemical shift differences between enantiomers in the 1H NMR spectrum. | Applied to amides 5n and 6i. | rsc.org |

| Chiral Derivatizing Agent | Marfey's reagent (L- and D-) | Forms diastereomers with distinct NMR spectra. | Applied to amides 5d-f, 5h, 5m, 5y, 6a-d, 6f. | rsc.org |

| Chiral Aldehyde Method | (S)- and (R)-2-((tert-butyldimethylsilyl)oxy)propanal | Forms diastereomeric imines with distinct 13C NMR spectra. | Applied to amides 5a, 5b, and 5i. | rsc.org |

| 19F NMR with Chiral Probe | Chiral 19F-labeled palladium probe | Dynamic binding creates characteristic 19F NMR signals for each enantiomer. | Enantioanalysis of various N-heterocycles. | nih.gov |

Impact of Stereochemistry on Molecular Interactions and Activities

The specific three-dimensional arrangement of atoms in stereoisomers dictates how they interact with other chiral molecules, such as biological receptors and enzymes. nih.gov This difference in interaction can lead to significant variations in their biological activities. nih.gov One enantiomer of a chiral drug may be pharmacologically active, while the other may be inactive or even cause adverse effects. nih.gov

The interaction between a chiral molecule and a binding site is often compared to a "three-point attachment" model, where a precise spatial orientation is required for effective binding. nih.gov Even subtle differences in the stereochemistry of a molecule can alter its binding affinity and efficacy. nih.gov For instance, in a series of chiral N-(phenoxyalkyl)amides, the (R)-enantiomer of N-[2-(3-methoxyphenoxy)propyl]butanamide displayed more potent antioxidant activity than the (S)-enantiomer. researchgate.net This stereoselectivity highlights the importance of controlling the stereochemistry in the design and synthesis of biologically active compounds.

While the specific biological activities of the individual enantiomers of this compound are not detailed in the provided search results, the general principles of stereochemistry in drug action strongly suggest that they would exhibit different molecular interactions and, consequently, different biological profiles. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific preclinical data on the molecular and biochemical mechanisms of action for the chemical compound This compound . The required information regarding its receptor binding, ligand-target interactions, and enzyme modulation is not present in the public domain.

Therefore, the requested article, which must strictly focus on "this compound" and adhere to the detailed outline provided, cannot be generated.

However, a significant body of research exists for a closely related derivative, (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) . This compound shares the "2-phenylbutanamide" core structure and has been extensively studied.

Information on the Derivative (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252):

ML252 has been identified as a potent and selective inhibitor of the K(v)7.2 (KCNQ2) voltage-gated potassium channel. tocris.comnih.gov

Enzyme/Channel Inhibition: ML252 is a potent inhibitor of the K(v)7.2 channel, with a reported IC50 value of approximately 69-70 nM. tocris.combertin-bioreagent.commedchemexpress.com It functions as a channel blocker. unimol.itsci-hub.se

Selectivity: The compound demonstrates significant selectivity for K(v)7.2 over other related channels. It is over 40-fold more selective for K(v)7.2 (IC50 ~70 nM) than for K(v)7.1 (IC50 ~2.9 µM). tocris.comfishersci.fi Its inhibitory activity is also lower for K(v)7.2/7.3 and K(v)7.4 channels (IC50 values of 0.12 µM and 0.20 µM, respectively). medchemexpress.com

Stereoisomerism: The (S)-enantiomer (ML252) is the more potent inhibitor compared to the (R)-enantiomer (IC50 = 944 nM) or the racemic mixture (IC50 = 160 nM). tocris.combertin-bioreagent.com

Other Targets: ML252 has been profiled against a wide panel of other receptors and transporters and was found to be highly selective, although some inhibition (60%) of the melatonin (B1676174) MT1 receptor was noted at a high concentration of 10 µM. tocris.comfishersci.fi It has also been shown to inhibit certain Cytochrome P450 enzymes with high potency (IC50 values of 6.1 nM for CYP1A2, 18.9 nM for CYP2C9, and 3.9 nM for CYP3A4). medchemexpress.com

Should you wish to proceed with an article on the derivative (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) , the available data would allow for the creation of a detailed report following your specified outline.

Molecular and Biochemical Mechanisms of Action Preclinical and in Vitro Studies

Intracellular Signaling Pathway Perturbations

Extensive literature searches did not yield specific data regarding the direct intracellular signaling pathway perturbations caused by 2-phenyl-N-propylbutanamide. Research on this specific compound's interaction with cellular signaling cascades is not publicly available.

Target Protein Degradation Mechanisms (e.g., PROTAC-mediated)

There is no available scientific literature or preclinical data to suggest that this compound functions as a Proteolysis Targeting Chimera (PROTAC) or is involved in target protein degradation. General principles of PROTACs involve bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govmdpi.combiorxiv.orgresearchgate.netprotein-degradation.org However, studies specifically linking this compound to this or any other protein degradation mechanism have not been identified.

Downstream Effector Modulation

Information regarding the modulation of downstream effectors by this compound is not available in the reviewed scientific literature. Studies on related but structurally distinct butanamide derivatives have shown modulation of various downstream pathways, but these findings cannot be directly attributed to this compound. For instance, other complex butanamide-containing molecules have been investigated for their effects on pathways such as the Ras-Raf-ERK signaling cascade, but no such data exists for the specific compound . ru.nlresearchgate.net

Cellular Biochemical Activity Assessment

Specific assessments of the cellular biochemical activity of this compound are not documented in publicly accessible research.

In Vitro Cellular Assays for Functional Modulation

No specific in vitro cellular assays designed to assess the functional modulation of this compound have been reported. While a variety of cellular assays are routinely used to characterize chemical compounds, including assessments of enzyme inhibition, receptor binding, and reporter gene activation, the application of these assays to this compound has not been described in the available literature. For context, other butanamide derivatives have been evaluated in assays such as those measuring the inhibition of Trypanosome Alternative Oxidase or NF-κB activity. acs.orgacs.org

Cellular Viability and Proliferation Studies in the Context of Mechanistic Probes

There are no published studies that utilize this compound as a mechanistic probe to investigate cellular viability and proliferation. Standard assays to determine these effects, such as the MTT assay, are common in preclinical research for various compounds. mdpi.com However, results from such studies for this compound are not available.

Structure Activity Relationship Sar Studies

Design and Synthesis of Analogs for SAR Elucidation

The exploration of the SAR for 2-phenyl-N-propylbutanamide necessitates the design and synthesis of a variety of structural analogs. The synthetic strategy typically revolves around the modification of three primary components of the molecule: the phenyl ring, the butanamide core, and the N-propyl group.

The synthesis of such analogs generally involves the formation of an amide bond between a carboxylic acid derivative and an amine. For instance, analogs can be prepared through the condensation of 2-phenylbutanoic acid with various primary or secondary amines to explore modifications of the N-alkyl group. Conversely, different substituted phenylbutanoic acids can be coupled with propylamine (B44156) to investigate the effects of substituents on the phenyl ring. A common method for amide bond formation is the reaction of a carboxylic acid with an amine in the presence of a coupling agent. mdpi.comrsc.org

In a study on fenbufen (B1672489), a compound containing a phenylbutanamide-related structure, a series of N-alkyl amide analogs were synthesized to investigate their biological effects. mdpi.comnih.gov The synthesis involved converting the parent carboxylic acid to an acid chloride, which was then reacted with different alkylamines (from methylamine (B109427) to octylamine) to yield the corresponding N-alkyl amides. mdpi.comnih.gov This systematic approach allows for the generation of a library of compounds where a single structural feature is varied, enabling a clear analysis of its impact on activity.

Positional and Substituent Effects on Activity

The substitution pattern on the phenyl ring of this compound is a key determinant of its biological activity. The nature and position of substituents can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

Studies on analogous N-phenylamide scaffolds have demonstrated that both the type of substituent and its location are crucial. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the introduction of electron-withdrawing groups (like -CN or -NO2) or electron-donating groups (like -CH3) at various positions on the phenyl ring had a profound impact on inhibitory activity. mdpi.com It was observed that the electronic properties of the substituent affect the electron density of the entire phenylacetamide ring, which in turn influences interactions with key residues of a biological target. mdpi.com

Specifically, it was found that analogs bearing a cyano (-CN) group at the 2-position of the phenyl ring exhibited significant biological activity, whereas those with trifluoromethyl (-CF3), nitro (-NO2), or methyl (-CH3) groups were inactive, regardless of other substitutions. mdpi.com This suggests that for a given scaffold, a specific combination of electronic and steric properties is required for optimal activity. The presence of a substituent can also cause the phenyl ring to rotate out of the plane of the amide group, which can either enhance or diminish binding to a target site due to steric effects. mdpi.com

These findings highlight the importance of systematically exploring substitutions at the ortho, meta, and para positions of the phenyl ring of this compound with a diverse set of functional groups to map the SAR and identify optimal substitution patterns.

Linker Optimization and Scaffold Modifications

The butanamide backbone and the N-propyl group in this compound can be considered as linkers connecting the key phenyl moiety to the amide nitrogen. The length, rigidity, and chemical nature of these linkers are critical for correctly orienting the pharmacophoric groups within a receptor binding site.

Research on other bioactive molecules has shown that linker optimization is a pivotal strategy in drug design. In studies of N-phenylalkylpiperidine analogs, the linker between a piperidine (B6355638) and a phenyl ring was found to play a crucial role in binding affinity and selectivity. researchgate.net Similarly, modifications to the N-alkyl group on an amide can significantly influence biological activity. In a study of fenbufen amide analogs, cytotoxicity was observed to increase with the length of the N-alkyl amide side chain. mdpi.comnih.gov The methyl amide showed significant cytotoxic effects only at high concentrations, whereas the octyl amide analog exhibited the greatest cytotoxic effect at much lower concentrations. mdpi.comnih.gov

This relationship between N-alkyl chain length and activity for a related phenylbutanamide structure is summarized in the table below.

| Compound | N-Alkyl Chain Length | Observed Cytotoxicity |

| Methyl fenbufen amide | 1 | Significant effect at 100 μM |

| Propyl fenbufen amide | 3 | More cytotoxic than methyl analog |

| Butyl fenbufen amide | 4 | More cytotoxic than propyl analog |

| Octyl fenbufen amide | 8 | Greatest cytotoxic effect (active at 30 μM) |

| Data derived from studies on fenbufen amide analogs. mdpi.comnih.gov |

These results suggest that for this compound, varying the length of the N-propyl group (e.g., replacing it with ethyl, butyl, or longer chains) or modifying the butanamide backbone (e.g., changing its length to propanamide or pentanamide) could lead to significant changes in biological activity by altering the molecule's conformation and hydrophobic interactions.

Physicochemical Property Correlations with Biological Activity (e.g., cLogP)

The biological activity of a compound like this compound is not solely dependent on its structural fit with a target, but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter. nih.gov

Lipophilicity plays a determinant role in the transport of compounds across biological membranes and in the formation of ligand-receptor complexes. nih.gov A molecule's ability to penetrate hydrophobic barriers to reach its site of action is directly related to its lipophilic character. nih.gov For the fenbufen amide analogs discussed previously, the increase in cytotoxicity with longer N-alkyl chains is directly correlated with an increase in lipophilicity. mdpi.comnih.gov

The calculated logP (cLogP) is often used as a predictor of lipophilicity. However, experimental measurements are crucial as significant differences can exist between calculated and actual values. researchgate.net The ionization state of a molecule, determined by its pKa and the pH of the environment, also affects its distribution and partitioning behavior. researchgate.net

For this compound and its analogs, establishing a quantitative structure-activity relationship (QSAR) often involves correlating biological activity with physicochemical descriptors like cLogP, polar surface area (PSA), and molecular weight. Such analyses can reveal that optimal biological activity is often found within a specific range of lipophilicity, as excessively high values can lead to poor solubility, non-specific binding, and increased metabolic clearance. Therefore, balancing the structural modifications with their impact on physicochemical properties like cLogP is essential for designing effective analogs.

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). computabio.commdpi.com This method simulates the binding process, calculating a scoring function to estimate the binding affinity, often expressed as binding energy (kcal/mol). mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target's binding site.

While specific molecular docking studies for 2-phenyl-N-propylbutanamide against a particular target are not prominently detailed in available literature, the methodology is widely applied to analogous structures. researchgate.net For instance, docking studies on carboxamide derivatives have been used to predict their interactions with various receptors, identifying key binding modes. researchgate.net A hypothetical docking study of this compound would involve preparing its 3D structure, identifying a target protein, and using software to predict the binding pose and energy. The results would be crucial for predicting its potential biological activity and for guiding the design of more potent analogs. mdpi.complos.org

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

| Parameter | Description | Example Value |

|---|---|---|

| Binding Energy | The estimated free energy of binding between the ligand and the target protein. More negative values suggest stronger binding. | -8.5 kcal/mol |

| Interacting Residues | Specific amino acids in the target's active site that form bonds or interactions with the ligand. | TYR 210, PHE 330, LEU 333 |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and the protein. | 1 (Amide C=O with TYR 210) |

| Hydrophobic Interactions | Interactions involving nonpolar parts of the ligand (e.g., phenyl ring, propyl groups) and hydrophobic residues. | Phenyl ring with PHE 330; Propyl chain with LEU 333 |

| Predicted Inhibition Constant (Ki) | A calculated measure of the ligand's potency as an inhibitor, derived from the binding energy. | 1.2 µM |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by calculating molecular descriptors for a set of molecules with known activities and then using statistical methods, like multiple linear regression (MLR), to create an equation that predicts the activity of new, untested compounds. nih.govacs.org

A QSAR study for this compound would require a dataset of its analogs with varying structural modifications and their corresponding measured biological activities. Key molecular descriptors would be calculated, including:

Physicochemical descriptors: Such as the logarithm of the partition coefficient (logP) for lipophilicity, molecular weight (MW), and molar refractivity (MR). acs.org

Electronic descriptors: To quantify the electronic aspects of the molecule.

Topological descriptors: Which describe the connectivity and shape of the molecule.

The resulting QSAR model could then be used to predict the activity of other derivatives, helping to prioritize which compounds to synthesize for further testing. acs.org

Table 2: Example Molecular Descriptors for a QSAR Study of this compound Analogs

| Descriptor | Definition | Importance |

|---|---|---|

| cLogP | Calculated Logarithm of the Octanol/Water Partition Coefficient | Measures lipophilicity, affecting membrane permeability and binding. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Influences size and diffusion properties. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. | Predicts transport properties, such as intestinal absorption. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Relates to conformational flexibility and binding entropy. |

| Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and the number of nitrogen or oxygen atoms, respectively. | Crucial for forming hydrogen bonds with a biological target. |

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to investigate the electronic structure and geometry of molecules. researchgate.net These methods provide fundamental insights into a molecule's stability, reactivity, and properties.

Geometry optimization is a computational process used to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. wgtn.ac.nz For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is performed to identify the various low-energy conformations (conformers) that the molecule can adopt. researchgate.net This is critical because the specific 3D shape of a molecule dictates how it can fit into a receptor's binding site. researchgate.net Techniques like Density Functional Theory (DFT) are commonly employed for these calculations. researchgate.net The analysis would reveal the preferred spatial orientation of the phenyl group relative to the butanamide backbone and the arrangement of the N-propyl group.

Table 3: Key Torsional Angles for Conformational Analysis of this compound

| Torsional Angle | Atoms Involved | Description |

|---|---|---|

| τ1 | C(aromatic)-C(aromatic)-C(alpha)-C(carbonyl) | Defines the orientation of the phenyl ring relative to the chiral center. |

| τ2 | C(alpha)-C(carbonyl)-N-C(propyl) | Describes the rotation around the amide C-N bond. |

| τ3 | C(carbonyl)-N-C(propyl)-C(propyl) | Defines the orientation of the N-propyl group. |

Quantum chemical calculations can determine a molecule's electronic properties, which are key to understanding its reactivity. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net For this compound, the oxygen of the carbonyl group would be a region of high negative potential, making it a likely hydrogen bond acceptor.

Table 4: Key Electronic Descriptors for this compound

| Descriptor | Definition | Implication for Reactivity |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Higher energy suggests greater electron-donating capability. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy suggests greater electron-accepting capability. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A large gap implies high kinetic stability and low chemical reactivity. |

| Electrostatic Potential | The charge distribution across the molecule. | Identifies sites for non-covalent interactions like hydrogen bonding. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. rsc.org While molecular docking provides a static snapshot of a ligand-protein interaction, MD simulations provide a dynamic view, revealing the stability of the complex and the conformational changes that may occur upon binding. nih.govresearchgate.net An MD simulation of this compound bound to a target protein would start with the best-docked pose and simulate its behavior over nanoseconds. Key analyses include calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess the stability of the binding pose throughout the simulation.

Table 5: Typical Outputs of a Molecular Dynamics Simulation

| Metric | Description | Interpretation |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms (e.g., ligand or protein backbone) from a reference structure over time. | A stable, low-fluctuation RMSD for the ligand suggests a stable binding mode. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average positions. | Highlights flexible or rigid regions of the protein upon ligand binding. |

| Interaction Energy | The calculated energy of interaction between the ligand and protein over the simulation trajectory. | Provides a dynamic measure of binding affinity. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Determines the persistence of key hydrogen bonding interactions. |

In Silico ADMET Predictions

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. computabio.comresearchgate.net These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. uniroma1.it Various models, many based on QSAR principles, are used to predict properties like human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes, and potential toxicities. nih.gov For this compound, these predictions help assess its "drug-likeness."

Table 6: Predicted ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

|---|---|---|

| Molecular Weight | 205.30 g/mol nih.gov | Conforms to Lipinski's rule (<500), suggesting good absorption. |

| XLogP3-AA | 3 nih.gov | Optimal lipophilicity (LogP < 5), indicating good permeability. |

| Hydrogen Bond Donors | 0 nih.gov | Conforms to Lipinski's rule (<5), favorable for membrane passage. |

| Hydrogen Bond Acceptors | 1 nih.gov | Conforms to Lipinski's rule (<10), favorable for membrane passage. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be penetrant | Indicates potential for central nervous system activity. |

| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good oral bioavailability. |

| CYP450 2D6 Inhibition | Predicted to be a possible inhibitor | Indicates potential for drug-drug interactions. |

| Ames Mutagenicity | Predicted to be non-mutagenic | Suggests a low likelihood of being a carcinogen. |

Advanced Analytical Characterization for Research Purposes

Spectroscopic Analysis (NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure and functional groups present in "2-phenyl-N-propylbutanamide". lehigh.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. orgchemboulder.com For "this compound," ¹H NMR and ¹³C NMR are primary techniques. In ¹H NMR, the chemical shifts and splitting patterns of the proton signals reveal the connectivity of the atoms. For instance, the protons on the phenyl group would appear in the aromatic region, while the protons of the propyl and butyl chains would have distinct signals in the aliphatic region. semanticscholar.orgmdpi.com ¹³C NMR spectroscopy complements this by showing the chemical environment of each carbon atom. semanticscholar.orgmdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. solubilityofthings.com In "this compound," characteristic absorption bands would indicate the presence of the amide group (C=O stretch and N-H stretch/bend) and the phenyl group (C-H and C=C stretches). lehigh.edulibretexts.org

UV-Visible (UV-Vis) Spectroscopy provides information about conjugated systems. solubilityofthings.com The phenyl group in "this compound" would lead to characteristic absorption in the UV region of the electromagnetic spectrum. lehigh.edu

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. lehigh.edu The molecular ion peak in the mass spectrum of "this compound" would correspond to its molecular weight. Analysis of the fragmentation can help confirm the structure, as specific fragments would be expected from the cleavage of the amide bond and the alkyl chains. nih.gov

A summary of expected spectroscopic data is presented below:

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals in the aromatic region for phenyl protons, and distinct signals for the propyl and butyl chain protons, with characteristic splitting patterns revealing their connectivity. semanticscholar.orgmdpi.com |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the amide, the carbons of the phenyl ring, and the carbons of the alkyl chains. semanticscholar.orgmdpi.com |

| IR | Characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O bond of the amide (around 1640 cm⁻¹), and C-H and C=C bonds of the aromatic ring. libretexts.org |

| UV-Vis | Absorption maximum in the UV range due to the electronic transitions within the phenyl group. lehigh.edu |

| Mass Spec | A molecular ion peak corresponding to the molecular formula (C₁₃H₁₉NO), and fragmentation patterns consistent with the structure. nih.gov |

Advanced NMR Techniques for Structural Elucidation and Conformational Studies

For complex molecules or to gain deeper structural insights, advanced NMR techniques are invaluable. numberanalytics.com These multidimensional experiments help to establish detailed connectivity and spatial relationships between atoms. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the propyl and butyl chains of "this compound," helping to trace the spin systems and confirm the structure of the alkyl groups. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively assign which protons are attached to which carbons in the molecule. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the phenyl ring, the butanamide backbone, and the N-propyl group, as it can show correlations across the carbonyl group and the nitrogen atom. numberanalytics.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. ipb.pt For "this compound," NOESY could be used to study the preferred conformation of the molecule in solution, for example, by observing interactions between the protons of the phenyl ring and the protons of the alkyl chains. researchgate.net The lack of certain correlations in two-dimensional COSY NMR spectra can also provide conformational insights. sciforum.net

These advanced techniques, when used in combination, allow for an unambiguous assignment of the chemical structure and provide valuable data on the conformational dynamics of "this compound" in solution. numberanalytics.com

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying the metabolites of a compound by providing highly accurate mass measurements, which allows for the determination of elemental compositions. thermofisher.com When studying the metabolism of "this compound," HRMS coupled with techniques like liquid chromatography (LC-HRMS) would be employed. d-nb.infonih.gov This allows for the separation of the parent compound from its metabolites before mass analysis. jfda-online.com

The process of metabolite identification involves comparing the HRMS data of control samples with samples incubated with metabolically active systems (e.g., liver microsomes). nih.gov The accurate mass measurements of potential metabolite peaks allow for the prediction of their elemental formulas. thermofisher.com

For "this compound," potential metabolic transformations could include:

Hydroxylation: Addition of a hydroxyl group (-OH) to the phenyl ring or the alkyl chains.

N-dealkylation: Removal of the propyl group from the nitrogen atom.

Oxidation: Oxidation of the alkyl chains.

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. nih.gov By comparing the fragmentation patterns of the metabolites with that of the parent compound, the site of metabolic modification can be elucidated. d-nb.info Software tools can assist in processing the HRMS data to detect and identify these metabolites. mass-analytica.com

Chromatographic Purity and Separation Methodologies (e.g., HPLC, GC, SFC)

Chromatographic techniques are essential for determining the purity of "this compound" and for separating it from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity assessment. acs.org A sample of "this compound" would be dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase C18 column is commonly used for compounds of this nature. acs.orgnih.gov The compound would be detected using a UV detector, and the purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. acs.org HPLC methods can be developed to ensure the purity is greater than a certain threshold, for example, >95%. acs.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile compounds. mdpi.com "this compound" would likely be amenable to GC analysis. The retention time in the GC column provides a characteristic identifier, and the mass spectrum from the MS detector confirms the identity of the compound. mdpi.com

Supercritical Fluid Chromatography (SFC) is a technique that uses a supercritical fluid as the mobile phase. SFC can be an alternative to HPLC and GC, sometimes offering faster separations and being more environmentally friendly.

A table summarizing these techniques is provided below:

| Technique | Principle and Application for this compound |

| HPLC | Separates compounds based on their partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Used for purity determination and quantification. acs.orgnih.gov |

| GC-MS | Separates volatile compounds in a gaseous mobile phase. The mass spectrometer provides structural identification. Useful for purity analysis and identification of volatile impurities. mdpi.com |

| SFC | Uses a supercritical fluid as the mobile phase for separation. Can offer advantages in speed and reduced solvent consumption. |

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of "this compound" can be grown, X-ray diffraction analysis can provide a wealth of information. rug.nl

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.commdpi-res.com This pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined. rug.nl

The data obtained from X-ray crystallography would include:

Precise bond lengths and bond angles.

The conformation of the molecule in the solid state.

The packing arrangement of the molecules in the crystal lattice.

This information is invaluable for understanding the molecule's shape and intermolecular interactions. The absolute stereochemistry can also be determined if the compound is chiral and has been resolved. epo.org

In Vitro and Preclinical Metabolic Investigations

Metabolic Stability in Hepatic Microsomal and Cellular Systems

The stability of a compound when exposed to liver enzymes is a key indicator of its persistence in the body. Studies using liver microsomes, which contain high concentrations of drug-metabolizing enzymes, are a standard method for this assessment. For instance, the stability of a related compound, N-phenyl-2-naphthylamine, was evaluated in liver microsomes from various species, showing significant differences in the rate of metabolism. nih.gov The metabolic half-life of a compound, such as that determined for the vanin-1 inhibitor X17 in human liver microsomes (HLMs), provides a quantitative measure of this stability. acs.org In the case of X17, the half-life exceeded 120 minutes, indicating high metabolic stability. acs.org Similar assays would be necessary to determine the specific metabolic stability of 2-phenyl-N-propylbutanamide.

General Metabolic Stability Parameters in Liver Microsomes

| Parameter | Description | Example from Similar Studies |

|---|---|---|

| Incubation System | Pooled human or animal liver microsomes (e.g., rat, mouse). | Human Liver Microsomes (HLM) acs.org |

| Cofactors | NADPH and UDPGA are typically included to support phase I and phase II metabolic reactions. acs.org | NADPH, UDPGA acs.org |

| Compound Concentration | A low, physiologically relevant concentration is used (e.g., 0.5-1.0 μM). | 0.5 μM acs.org |

| Half-Life (t½) | The time required for 50% of the parent compound to be metabolized. | >120 min for a stable compound acs.org |

Identification and Characterization of Metabolites (In Vitro/Animal)

The biotransformation of a xenobiotic typically involves the formation of various metabolites. For example, the in vitro metabolism of N-(n-propyl)amphetamine in rat liver homogenates resulted in N-oxygenated products, including N-hydroxy-1-phenyl-2(n-propylamino)propane and its corresponding N-oxide. nih.gov Similarly, the metabolism of N-phenyl-2-naphthylamine in liver microsomes yielded two primary hydroxylated metabolites, 6-hydroxy-P2NA and 4'-hydroxy-P2NA. nih.gov For many compounds, metabolic pathways include hydroxylation, demethylation, and dealkylation. dynamed.com The anticancer drug sorafenib (B1663141), for instance, is oxidized to its main active metabolite, sorafenib N-oxide. mdpi.com Identifying the metabolites of this compound would require similar studies using techniques like liquid chromatography-mass spectrometry (LC-MS).

Common Metabolic Reactions and Potential Metabolites

| Metabolic Reaction | Potential Site on this compound | Resulting Metabolite Type | Example from Analogous Compounds |

|---|---|---|---|

| Aromatic Hydroxylation | Phenyl ring | Phenolic metabolites | Formation of 4'-hydroxy-P2NA from N-phenyl-2-naphthylamine nih.gov |

| Aliphatic Hydroxylation | Propyl or butyl chain | Alcohol metabolites | Hydroxylation of mexiletine (B70256) to form hydroxy-methylmexiletine mdpi.com |

| N-Dealkylation | N-propyl group | 2-phenylbutanamide | N-dephenylation was investigated for N-phenyl-2-naphthylamine nih.gov |

| Amide Hydrolysis | Amide bond | 2-phenylbutanoic acid and propylamine (B44156) | General metabolic pathway for amide-containing compounds |

| N-Oxidation | Amide nitrogen | N-oxide metabolite | Formation of sorafenib N-oxide mdpi.com |

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs and other foreign compounds. dynamed.com These enzymes, particularly those in the CYP1, CYP2, and CYP3 families, handle the biotransformation of 70-80% of drugs in clinical use. dynamed.commdpi.com Specific isoforms like CYP3A4, CYP2D6, CYP2C9, CYP1A2, and CYP2C19 are frequently involved. dynamed.commdpi.com For example, CYP3A4 is the primary enzyme responsible for the oxidation of sorafenib. mdpi.com The metabolism of N-phenyl-2-naphthylamine was shown to be dependent on cytochrome P450, as evidenced by its induction by phenobarbital (B1680315) and 3-methylcholanthrene (B14862) and inhibition by carbon monoxide. nih.gov Determining which specific CYP isoforms are responsible for the metabolism of this compound would involve experiments with a panel of recombinant human CYP enzymes.

Excretion Pathways in Animal Models (mechanistic, not clinical)

Following metabolism, the resulting metabolites are typically eliminated from the body. The primary routes of excretion are through the kidneys into urine or through the liver into bile and feces. The goal of metabolism is often to make compounds more water-soluble to facilitate renal excretion. dynamed.com The specific excretion pathways for this compound and its metabolites have not been detailed in available scientific literature. Animal studies, often using radiolabeled compounds, are required to trace the route and rate of elimination from the body. Factors such as the molecular weight and polarity of the metabolites influence whether they are primarily cleared by the kidneys or the liver.

Early Stage Research and Lead Optimization Frameworks

High-Throughput Screening Hit Identification

There is no publicly available information to suggest that 2-phenyl-N-propylbutanamide has been identified as a "hit" from any high-throughput screening (HTS) campaigns. HTS involves the rapid, automated testing of large numbers of compounds against a specific biological target. The process is designed to identify compounds that exhibit a desired activity, which are then termed "hits." Without published data from such screenings, it is impossible to detail the context in which this compound might have been identified as a compound of interest.

Lead Compound Selection and Optimization Strategies

Following hit identification, a process of lead selection and optimization is typically initiated. This involves selecting the most promising hits and modifying their chemical structures to improve potency, selectivity, and pharmacokinetic properties. As there is no evidence of this compound being a confirmed hit, there are consequently no research findings on its selection as a lead compound or any subsequent optimization strategies. This includes the absence of structure-activity relationship (SAR) studies, which are crucial for understanding how chemical modifications affect the compound's biological activity.

Development of Chemical Probes for Target Validation in Preclinical Models

A chemical probe is a small molecule used to study and validate the function of a specific biological target in cellular or animal models. The development of such a probe requires a well-characterized compound with high potency and selectivity. Given the lack of foundational research on the biological targets and activity of this compound, there are no reports of its development or use as a chemical probe in preclinical studies.

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways for Complex Analogs

The synthesis of 2-phenyl-N-propylbutanamide is achievable through established amidation protocols; however, the future lies in developing more efficient, versatile, and environmentally benign synthetic strategies to access structurally complex and diverse analogs. ucl.ac.uk Current methods often rely on stoichiometric coupling reagents, which can generate significant waste. ucl.ac.uk Future research should prioritize the development of catalytic direct amidation methods. For instance, the use of borate (B1201080) esters as catalysts presents a greener alternative for forming amide bonds, a methodology that could be adapted for this class of compounds. ucl.ac.uk

Furthermore, the creation of analogs with diverse functionalities is crucial for probing structure-activity relationships. Multi-component reactions, such as the Claisen-Schmidt condensation and Michael addition using precursors like 3-oxo-N-phenylbutanamide, offer a powerful strategy for rapidly building molecular complexity from simple starting materials. wiley.com Similarly, transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been used to synthesize complex derivatives of related carboxamides and could be employed to introduce a wide array of aryl or heteroaryl groups into the 2-phenylbutanamide scaffold. chula.ac.th The exploration of methods for selective C-N bond cleavage, as demonstrated in the synthesis of related N-propylamides, could also provide alternative pathways to desired structures. mdpi.com

A summary of potential synthetic strategies for future exploration is presented below.

| Synthetic Strategy | Precursor/Intermediate Example | Potential Advantage | Research Focus |

| Catalytic Direct Amidation | Carboxylic Acid + Amine | Reduced waste, improved atom economy ucl.ac.uk | Development of novel boron- or metal-based catalysts. |

| Multi-component Reactions | 3-Oxo-N-phenylbutanamide | Rapid assembly of complex molecules wiley.com | Designing one-pot procedures for diverse analog libraries. |

| Cross-Coupling Reactions | 2-Chloroquinoline-4-carboxylic acid | Introduction of diverse substituents chula.ac.th | Use of palladium or other transition metals to functionalize the phenyl ring or other positions. |

| Solid-Phase Synthesis | Resin-bound amino acids | High-throughput synthesis, simplified purification ucl.ac.uk | Adapting solid-phase techniques for the synthesis of this compound peptide mimics. |

Deeper Mechanistic Elucidation at the Molecular Level

A significant gap in the current understanding of this compound is the precise nature of its interactions at the molecular level. While related structures, such as N-(2-benzyl)-2-phenylbutanamide derivatives, have been identified as selective androgen receptor modulators (SARMs), it remains to be determined if this compound shares this or other biological targets. google.com Future research must focus on identifying its primary molecular targets and elucidating the mechanism of action.

This involves a combination of biochemical and pharmacological assays. Comprehensive screening against a panel of receptors, enzymes, and ion channels could reveal potential biological activities. google.comchemdiv.com Once a target is identified, detailed structure-activity relationship (SAR) studies will be paramount. researchgate.net These studies would involve synthesizing a library of analogs with systematic modifications to the phenyl ring, the propyl group, and the butanamide backbone to understand how each component contributes to binding affinity and functional activity. solubilityofthings.comnih.gov For example, the introduction of substituents on the phenyl ring could modulate electronic properties and steric interactions, while altering the N-alkyl chain could affect lipophilicity and metabolic stability.

Understanding the molecular interactions, such as hydrogen bonding and π–π stacking, that govern the binding of these ligands to their targets is crucial. acs.org Techniques like X-ray crystallography of the ligand-target complex would provide invaluable, high-resolution insights into the binding mode, guiding the rational design of more potent and selective analogs.

Application of Advanced Computational Methodologies for Predictive Modeling

In parallel with experimental work, advanced computational methodologies offer a powerful and efficient means to predict the properties and biological activities of this compound and its analogs. habitablefuture.org In silico techniques can significantly accelerate the research and development process by prioritizing the synthesis of the most promising compounds.

Molecular docking is a key computational tool that can be used to predict the preferred binding orientation of a ligand within the active site of a target protein. chula.ac.th By modeling the interactions of a series of this compound analogs with potential targets, such as the androgen receptor, researchers can gain insights into the structural requirements for binding. google.comgoogle.com This can help explain SAR data and guide the design of new derivatives with improved affinity. chula.ac.th

Quantitative Structure-Activity Relationship (QSAR) modeling is another vital predictive tool. By building mathematical models that correlate structural descriptors (e.g., logP, polar surface area, molecular weight) with observed biological activity, QSAR can be used to predict the activity of unsynthesized compounds. Furthermore, computational approaches like those used in the EPA's Toxicity Forecaster (ToxCast) program can generate predictive models for toxicological profiles, helping to identify potential liabilities early in the research process. habitablefuture.org

| Computational Method | Application | Expected Outcome |

| Molecular Docking | Predicting ligand binding modes within a protein target. chula.ac.th | Identification of key amino acid interactions; rationalization of SAR. acs.orggoogle.com |

| QSAR Modeling | Correlating chemical structure with biological activity. | Predictive models for the activity of novel analogs; prioritization of synthetic targets. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the ligand-protein complex over time. | Understanding the stability of binding interactions and conformational changes. |

| Predictive Toxicology | Using computational models to forecast potential toxicity. habitablefuture.org | Early identification of potential safety concerns. |

Development of Advanced Analytical Techniques for Complex Biological Matrices

To fully investigate the pharmacokinetic properties and metabolic fate of this compound, the development of sensitive and specific analytical methods for its quantification in complex biological matrices is essential. Biological samples such as plasma, urine, and tissue homogenates present significant analytical challenges due to the presence of interfering substances like proteins and lipids.

Future research should focus on optimizing advanced analytical platforms, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to detect low concentrations of the compound and its metabolites. Method development will need to address key challenges such as matrix effects, which can suppress or enhance the analyte signal. This will necessitate the refinement of sample preparation techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE).

Given that the 2-phenyl position is a chiral center, enantioselective analysis will be crucial. The biological activity of chiral molecules often resides in a single enantiomer; therefore, the ability to separate and quantify the individual enantiomers of this compound is critical for accurate pharmacokinetic and pharmacodynamic studies. researchgate.net This can be achieved by using chiral chromatography columns (e.g., Chiralpak) in the LC system. Additionally, the development of rapid, on-site detection methods, potentially using electrochemical sensors, could be valuable for certain applications. uantwerpen.be

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.